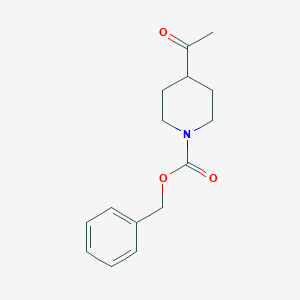

Benzyl 4-acetylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 4-acetylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-acetylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-12(17)14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOETZCCNDJVWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597745 | |

| Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160809-34-7 | |

| Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Benzyl 4-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Benzyl 4-acetylpiperidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from computational predictions and analogous chemical structures to offer a thorough understanding for research and drug development applications.

Core Chemical Properties

Benzyl 4-acetylpiperidine-1-carboxylate, with the CAS number 160809-34-7, is a piperidine derivative featuring a benzyl carbamate protecting group and an acetyl substituent.[1] Its core chemical and physical properties, largely based on computational data from PubChem, are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 261.32 g/mol | PubChem[1] |

| IUPAC Name | benzyl 4-acetylpiperidine-1-carboxylate | PubChem[1] |

| CAS Number | 160809-34-7 | PubChem[1] |

| Canonical SMILES | CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | PubChem[1] |

| InChI Key | VOETZCCNDJVWCN-UHFFFAOYSA-N | PubChem[1] |

| Physical State | Solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate

A probable method for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate involves the reaction of 4-acetylpiperidine with benzyl chloroformate in the presence of a base. This is a standard procedure for the introduction of a benzyloxycarbonyl (Cbz or Z) protecting group onto a secondary amine.

Reaction:

Detailed Hypothetical Protocol:

-

Dissolution: Dissolve 4-acetylpiperidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add benzyl chloroformate (1.0-1.2 eq) to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

The following diagram illustrates the logical workflow for this proposed synthesis.

Caption: Proposed Synthesis Workflow

Spectral Data (Predicted)

Direct experimental spectral data (NMR, IR) for Benzyl 4-acetylpiperidine-1-carboxylate is not currently published. However, characteristic signals can be predicted based on the functional groups present in the molecule.

-

¹H NMR: Expected signals would include those for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), signals for the piperidine ring protons, and a singlet for the acetyl methyl group (~2.1 ppm).

-

¹³C NMR: Key resonances would be observed for the carbonyl carbons of the carbamate and the acetyl group, aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the carbamate and ketone functionalities (typically in the region of 1680-1720 cm⁻¹), as well as C-H stretching from the aromatic and aliphatic portions of the molecule.

Reactivity and Stability

The chemical reactivity of Benzyl 4-acetylpiperidine-1-carboxylate is dictated by its primary functional groups: the benzyl carbamate and the acetyl group.

-

N-Cbz Group: The benzyloxycarbonyl (Cbz) group is a common amine protecting group that is stable to many reaction conditions but can be readily cleaved by catalytic hydrogenation. This allows for the selective deprotection of the piperidine nitrogen for further functionalization.

-

Acetyl Group: The ketone functionality of the acetyl group can undergo various reactions, such as reduction to a secondary alcohol, or can serve as a handle for further carbon-carbon bond formation.

The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement of Benzyl 4-acetylpiperidine-1-carboxylate in any signaling pathways. However, the piperidine scaffold is a common motif in many biologically active compounds, and N-protected piperidine derivatives are frequently used as intermediates in the synthesis of pharmaceuticals. For instance, various derivatives of 1-benzylpiperidine have been investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2]

The logical relationship for its potential use as a synthetic intermediate is depicted below.

Caption: Role as a Synthetic Intermediate

References

- 1. Benzyl 4-acetylpiperidine-1-carboxylate | C15H19NO3 | CID 19065050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Structure of Benzyl 4-acetylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 4-acetylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical data and experimental protocols essential for its characterization, including spectroscopic data and a plausible synthetic pathway.

Molecular Structure and Properties

Benzyl 4-acetylpiperidine-1-carboxylate possesses a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol . The structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted at the 4-position with an acetyl group.

| Property | Value | Source |

| Molecular Formula | C15H19NO3 | PubChem |

| Molecular Weight | 261.32 g/mol | PubChem |

| IUPAC Name | Benzyl 4-acetylpiperidine-1-carboxylate | PubChem |

| CAS Number | 160809-34-7 | PubChem |

Spectroscopic Data for Structural Confirmation

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30-7.40 | m | 5H | Ar-H (benzyl) |

| 5.15 | s | 2H | -CH₂-Ph |

| 4.10 | br d | 2H | Piperidine H-2e, H-6e |

| 2.85 | t | 2H | Piperidine H-2a, H-6a |

| 2.50 | m | 1H | Piperidine H-4 |

| 2.15 | s | 3H | -C(O)CH₃ |

| 1.80 | m | 2H | Piperidine H-3e, H-5e |

| 1.60 | m | 2H | Piperidine H-3a, H-5a |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 209.5 | -C(O)CH₃ |

| 155.0 | -N-C(O)-O- |

| 136.5 | Ar-C (ipso) |

| 128.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.8 | Ar-CH |

| 67.5 | -CH₂-Ph |

| 47.0 | Piperidine C-4 |

| 43.5 | Piperidine C-2, C-6 |

| 28.5 | Piperidine C-3, C-5 |

| 28.0 | -C(O)CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1705 | Strong | C=O stretch (ketone) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1495, 1455 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch |

| ~740, 700 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 261 | [M]⁺ (Molecular ion) |

| 218 | [M - CH₃CO]⁺ |

| 172 | [M - C₇H₇O₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Synthesis Protocol

The synthesis of Benzyl 4-acetylpiperidine-1-carboxylate can be achieved through a two-step process starting from 4-acetylpiperidine. This involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group.

Step 1: Synthesis of 4-acetylpiperidine (if not commercially available)

A common route to 4-acetylpiperidine involves the Grignard reaction of a protected 4-piperidinecarbonitrile or the oxidation of a corresponding secondary alcohol.

Step 2: N-acylation of 4-acetylpiperidine with Benzyl Chloroformate

This reaction introduces the benzyloxycarbonyl protecting group onto the piperidine nitrogen.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylpiperidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the HCl byproduct.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure Benzyl 4-acetylpiperidine-1-carboxylate.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the structural elucidation of an organic compound.

Caption: Molecular structure of Benzyl 4-acetylpiperidine-1-carboxylate.

An In-depth Technical Guide to Benzyl 4-acetylpiperidine-1-carboxylate

CAS Number: 160809-34-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-acetylpiperidine-1-carboxylate, a key chemical intermediate in the synthesis of complex pharmaceutical compounds. This document details its chemical and physical properties, outlines experimental protocols for its use, and discusses its relevance in the broader context of drug discovery, particularly in the development of therapeutics for central nervous system (CNS) disorders.

Chemical and Physical Properties

Benzyl 4-acetylpiperidine-1-carboxylate, also known as 1-N-Cbz-4-acetylpiperidine, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom and an acetyl group at the 4-position.[1][2] This structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties of Benzyl 4-acetylpiperidine-1-carboxylate [2]

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | benzyl 4-acetylpiperidine-1-carboxylate |

| CAS Number | 160809-34-7 |

| Appearance | Not specified in available literature; likely a solid or oil |

| SMILES | CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

| InChIKey | VOETZCCNDJVWCN-UHFFFAOYSA-N |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Synthesis and Spectroscopic Data

First, the nitrogen of 4-acetylpiperidine would be protected using benzyl chloroformate in the presence of a base to form the benzyl carbamate (Cbz) group. This is a standard procedure for the protection of secondary amines in organic synthesis.

Second, should the acetyl group not already be in place, it could be introduced through various established methods for C-acylation of piperidines.

Experimental spectroscopic data for Benzyl 4-acetylpiperidine-1-carboxylate is not widely published. However, spectral characteristics can be predicted based on its structure and data from similar compounds. For instance, the ¹H NMR spectrum of the related compound, 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester, shows characteristic signals for the acetyl and piperidine protons.[3]

Role in Pharmaceutical Synthesis and Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs, particularly those targeting the central nervous system.[4] Derivatives of N-benzylpiperidine have been extensively investigated for their potential as therapeutic agents, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][5]

Benzyl 4-acetylpiperidine-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules. The Cbz protecting group allows for selective reactions at other parts of the molecule, and the acetyl group provides a handle for further chemical modifications.

A patent for tricyclic quinolone BCL6 bifunctional degraders describes a reaction utilizing Benzyl 4-acetylpiperidine-1-carboxylate as a starting material, highlighting its utility in the synthesis of potential cancer therapeutics.

Experimental Protocols

The following is an experimental protocol detailing the use of Benzyl 4-acetylpiperidine-1-carboxylate in a reductive amination reaction, as described in a patent application.

Experimental Protocol: Reductive Amination of Benzyl 4-acetylpiperidine-1-carboxylate

This protocol is adapted from patent WO2023240038A1.

Materials:

-

Benzyl 4-acetylpiperidine-1-carboxylate (10 g, 38.26 mmol)

-

tert-Butyl piperazine-1-carboxylate (14.25 g, 76.53 mmol)

-

Ethanol (200 mL)

-

Titanium(IV) isopropoxide (10 mL)

-

Sodium cyanoborohydride (7.21 g, 114.80 mmol)

Procedure:

-

A solution of benzyl 4-acetylpiperidine-1-carboxylate (10 g, 38.26 mmol) and tert-butyl piperazine-1-carboxylate (14.25 g, 76.53 mmol) in ethanol (200 mL) is cooled to 0 °C under a nitrogen atmosphere.

-

Titanium(IV) isopropoxide (10 mL) is added to the cooled solution.

-

The reaction is allowed to warm to room temperature over 2 hours under a nitrogen atmosphere.

-

Sodium cyanoborohydride (7.21 g, 114.80 mmol) is added to the reaction mixture.

-

The reaction mixture is then heated to 50 °C.

Note: The patent does not specify the reaction time or work-up procedure.

Visualizations

The following diagrams illustrate the plausible synthetic workflow for Benzyl 4-acetylpiperidine-1-carboxylate and the general mechanism of action for piperidine-based acetylcholinesterase inhibitors.

Caption: Plausible synthetic workflow for Benzyl 4-acetylpiperidine-1-carboxylate.

Caption: General mechanism of piperidine-based acetylcholinesterase inhibitors.

Conclusion

Benzyl 4-acetylpiperidine-1-carboxylate is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its piperidine core is a well-established pharmacophore, particularly for agents targeting the central nervous system. While detailed, publicly available experimental data on the synthesis and spectroscopic properties of this specific compound are limited, its utility is demonstrated by its inclusion in synthetic routes for complex molecules in the patent literature. Further research and publication of its detailed characterization would be beneficial to the broader scientific community, aiding in the development of the next generation of therapeutics.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl 4-acetylpiperidine-1-carboxylate | C15H19NO3 | CID 19065050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum [chemicalbook.com]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to Benzyl 4-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-acetylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core structure. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This document provides a comprehensive overview of Benzyl 4-acetylpiperidine-1-carboxylate, including its chemical identity, physicochemical properties, and a discussion of the known biological activities of structurally related compounds.

Chemical Identity and Synonyms

A clear identification of a chemical entity is crucial for research and development. Benzyl 4-acetylpiperidine-1-carboxylate is known by several synonyms and identifiers across various chemical databases and suppliers.

| Identifier Type | Value |

| IUPAC Name | benzyl 4-acetylpiperidine-1-carboxylate[1] |

| CAS Number | 160809-34-7[1] |

| PubChem CID | 19065050[1] |

| Molecular Formula | C15H19NO3[1][2] |

| Molecular Weight | 261.32 g/mol [1][2] |

| InChI Key | VOETZCCNDJVWCN-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2[1] |

| Depositor-Supplied Synonyms | 4-Acetyl-piperidine-1-carboxylic acid benzyl ester, 1-N-CBZ-4-ACETYLPIPERIDINE, 1-(1-Cbz-4-piperidyl)ethanone[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including drug development. The following table summarizes the key computed physicochemical properties of Benzyl 4-acetylpiperidine-1-carboxylate.

| Property | Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 261.136493 g/mol [1] |

| Monoisotopic Mass | 261.136493 g/mol [1] |

| Topological Polar Surface Area | 46.6 Ų[1] |

| Heavy Atom Count | 19[1] |

| Formal Charge | 0 |

| Complexity | 315[1] |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for Benzyl 4-acetylpiperidine-1-carboxylate.

Note: This represents a generalized procedure. Actual reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

Biological Activity and Drug Development Potential

As of the latest literature review, there are no specific biological activity data or studies on signaling pathway modulation reported for Benzyl 4-acetylpiperidine-1-carboxylate. However, the piperidine scaffold is a key component in a wide array of biologically active molecules. Structurally related compounds, particularly N-benzylpiperidine derivatives, have shown significant activity in several areas of drug discovery.

Acetylcholinesterase (AChE) Inhibition: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors.[3] One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM for AChE.[3] This highlights the potential of the N-benzylpiperidine scaffold in the development of agents for neurodegenerative diseases like Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.[3]

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Derivatives of 4-(4-benzyloxy)phenoxypiperidines have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[4] One compound from this series demonstrated potent and reversible inhibitory activity against LSD1 with an IC50 of 4 μM and was shown to inhibit the migration of colon and lung cancer cells.[4]

Intermediate in Pharmaceutical Synthesis: Compounds with the 4-acetylpiperidine core are valuable intermediates in the synthesis of various pharmaceuticals. For instance, 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester, a related compound, is utilized in the development of analgesics and anti-inflammatory agents.[5]

It is important to reiterate that the biological activities mentioned above are for structurally related compounds and not for Benzyl 4-acetylpiperidine-1-carboxylate itself. Further research is required to determine the specific biological profile of the title compound.

Logical Relationship of Piperidine Scaffolds in Drug Discovery:

Caption: Role of the piperidine scaffold in different therapeutic areas.

Conclusion

Benzyl 4-acetylpiperidine-1-carboxylate is a well-defined chemical entity with potential as a building block in medicinal chemistry. While specific biological data for this compound are currently lacking, the prevalence of the N-benzylpiperidine scaffold in potent bioactive molecules, particularly as enzyme inhibitors, suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further investigation into its biological activities is warranted to explore its full potential in drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in utilizing this compound in their work.

References

- 1. Benzyl 4-acetylpiperidine-1-carboxylate | C15H19NO3 | CID 19065050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Technical Guide: Physicochemical Profile of 1-N-CBZ-4-acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-N-CBZ-4-acetylpiperidine (also known as Benzyl 4-acetylpiperidine-1-carboxylate). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the closely related compound, 1-CBZ-4-piperidone, for comparative purposes.

Core Physical Characteristics

| Property | 1-N-CBZ-4-acetylpiperidine (Computed) | 1-CBZ-4-piperidone (Experimental) |

| Molecular Formula | C₁₅H₁₉NO₃[1] | C₁₃H₁₅NO₃[2] |

| Molecular Weight | 261.32 g/mol [1] | 233.26 g/mol [2] |

| Appearance | Not available | White to pale yellow solid[2] |

| Melting Point | Not available | 38-41 °C[2] |

| Boiling Point | Not available | 114-140 °C at 0.25 mmHg[2] |

| Density | Not available | 1.172 g/mL at 25 °C[2] |

| Solubility | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2] |

| CAS Number | 160809-34-7[1] | 19099-93-5[2] |

Experimental Protocols

Standard methodologies for the determination of the physical properties of organic compounds, such as piperidine derivatives, are well-established. The following outlines general experimental protocols that would be applicable for the characterization of 1-N-CBZ-4-acetylpiperidine.

Melting Point Determination

A calibrated melting point apparatus would be utilized. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting point range is indicative of high purity.

Boiling Point Determination

For non-volatile liquids, the boiling point can be determined by distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For high-boiling compounds, vacuum distillation is employed to prevent decomposition.

Solubility Assessment

A qualitative determination of solubility involves adding a small amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the solubility is observed at room temperature and, if necessary, with gentle heating. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Synthesis Workflow

The synthesis of 1-N-CBZ-4-acetylpiperidine can be conceptualized through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Caption: A potential synthetic workflow for 1-N-CBZ-4-acetylpiperidine.

References

Spectroscopic and Synthetic Profile of Benzyl 4-acetylpiperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Benzyl 4-acetylpiperidine-1-carboxylate. Due to the absence of publicly available, experimentally derived spectroscopic data for this specific compound, this document presents a comprehensive analysis of a closely related analogue, tert-butyl 4-acetylpiperidine-1-carboxylate, to infer the expected spectral characteristics. Furthermore, a robust, proposed experimental protocol for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate is detailed, based on established synthetic methodologies for similar N-protected piperidine derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of the chemical properties and synthesis of this compound.

Introduction

Benzyl 4-acetylpiperidine-1-carboxylate is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a piperidine core, an acetyl group, and a benzyloxycarbonyl (Cbz or Z) protecting group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, and the acetyl group provides a reactive handle for further chemical transformations. The benzyloxycarbonyl protecting group is widely used for the protection of secondary amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.

Predicted Spectroscopic Data of Benzyl 4-acetylpiperidine-1-carboxylate

While experimental spectra for Benzyl 4-acetylpiperidine-1-carboxylate are not available, we can predict the key spectroscopic features based on its chemical structure and by comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Benzyl 4-acetylpiperidine-1-carboxylate is expected to show characteristic signals for the benzyl group protons, the piperidine ring protons, and the acetyl group protons.

-

Benzyl Group: A multiplet in the range of 7.30-7.40 ppm corresponding to the five aromatic protons (C₆H₅). A singlet at approximately 5.15 ppm for the two benzylic protons (-CH₂-Ph).

-

Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns. The axial and equatorial protons on the same carbon will be diastereotopic and will split each other.

-

Protons on C2 and C6 adjacent to the nitrogen are expected to appear as multiplets around 4.1-4.3 ppm (axial) and 2.8-3.0 ppm (equatorial).

-

The proton on C4, adjacent to the acetyl group, is expected to be a multiplet around 2.5-2.7 ppm.

-

The remaining piperidine protons on C3 and C5 will likely appear as multiplets in the range of 1.6-2.0 ppm.

-

-

Acetyl Group: A sharp singlet at approximately 2.15 ppm corresponding to the three methyl protons (-COCH₃).

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Carbonyl Carbons: A signal for the acetyl carbonyl carbon is expected around 209-211 ppm. The carbamate carbonyl carbon should appear around 155 ppm.

-

Benzyl Group: The aromatic carbons will have signals between 127-137 ppm. The benzylic carbon (-CH₂-Ph) is expected around 67 ppm.

-

Piperidine Ring: The carbons of the piperidine ring are expected in the aliphatic region, with C2/C6 appearing around 44 ppm, C4 around 49 ppm, and C3/C5 around 29 ppm.

-

Acetyl Group: The methyl carbon of the acetyl group is predicted to be around 28 ppm.

Predicted Mass Spectrometry Data

For mass spectrometry, the expected molecular ion peak [M]⁺ for C₁₅H₁₉NO₃ would be at m/z 261.14. Common fragmentation patterns would involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. The protonated molecule [M+H]⁺ would be observed at m/z 262.15 in techniques like ESI-MS.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the following absorption bands:

-

C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The ketone carbonyl (acetyl group) should appear around 1715 cm⁻¹, and the carbamate carbonyl should appear around 1690 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

C-O Stretching: A strong band for the C-O stretching of the carbamate group is expected in the region of 1250-1200 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the benzene ring.

Spectroscopic Data of tert-Butyl 4-acetylpiperidine-1-carboxylate (Analogue)

In the absence of experimental data for the title compound, we present the data for tert-butyl 4-acetylpiperidine-1-carboxylate (CAS No. 206989-61-9). This compound is structurally very similar, with the only difference being the substitution of the benzyl group with a tert-butyl group in the carbamate protecting group. This substitution will primarily affect the chemical shifts of the protecting group itself and have a minor influence on the piperidine and acetyl moieties.

Table 1: Spectroscopic Data for tert-Butyl 4-acetylpiperidine-1-carboxylate

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.10 (br d, J=13.2 Hz, 2H), 2.80 (br t, J=12.4 Hz, 2H), 2.50 (tt, J=11.6, 4.0 Hz, 1H), 2.14 (s, 3H), 1.80 (br d, J=13.2 Hz, 2H), 1.58-1.48 (m, 2H), 1.46 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 209.4, 154.7, 79.6, 49.2, 43.8, 28.5, 28.4, 28.3 |

| Mass Spectrometry (ESI-MS) | m/z: 228.16 [M+H]⁺ |

| Infrared (IR) | ν (cm⁻¹): 2975, 1710, 1690, 1420, 1240, 1160 |

Proposed Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate

A reliable method for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate involves the N-protection of 4-acetylpiperidine with benzyl chloroformate. This is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group.

Experimental Protocol

Reaction Scheme:

Proposed Synthesis Workflow

Materials:

-

4-Acetylpiperidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-acetylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added triethylamine (2.2 eq) at 0 °C. The mixture is stirred for 15 minutes.

-

Benzyl chloroformate (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Benzyl 4-acetylpiperidine-1-carboxylate.

Visualizations

In-Depth Technical Guide: Benzyl 4-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-acetylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance based on the activities of structurally related piperidine derivatives.

Core Physicochemical Properties

The fundamental properties of Benzyl 4-acetylpiperidine-1-carboxylate are summarized below. This data is essential for its application in experimental settings, including reaction chemistry, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 261.32 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][2] |

| CAS Number | 160809-34-7 | [1][2] |

| IUPAC Name | benzyl 4-acetylpiperidine-1-carboxylate | [2] |

| Synonyms | 4-Acetyl-piperidine-1-carboxylic acid benzyl ester, 1-N-CBZ-4-ACETYLPIPERIDINE | [1] |

| Exact Mass | 261.13649347 Da | [1][2] |

| Topological Polar Surface Area | 46.6 Ų | [1][2] |

| XLogP3-AA | 1.8 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 |

Synthetic Protocol: N-Benzoylation of 4-Acetylpiperidine

The following is a detailed experimental protocol for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate. This procedure is based on established methods for the N-protection of piperidine rings, specifically the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[3]

Materials:

-

4-Acetylpiperidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetylpiperidine hydrochloride (1.0 equivalent) in deionized water and dichloromethane. Cool the biphasic mixture to 0 °C using an ice bath and stir vigorously.

-

Basification: While maintaining the temperature at 0 °C, slowly add a 2M aqueous solution of sodium hydroxide to adjust the pH of the aqueous layer to approximately 10-11. This deprotonates the piperidine nitrogen, making it nucleophilic.

-

N-Benzoylation: To the stirring biphasic mixture, add benzyl chloroformate (1.1 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Benzyl 4-acetylpiperidine-1-carboxylate can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Potential Biological Activity and Signaling Pathway

Piperidine derivatives are a well-established class of compounds in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system.[4][5] Derivatives of 4-acetylpiperidine are investigated for their potential as analgesics, anti-inflammatory agents, and for the treatment of neurological disorders.[6]

A key area of investigation for similar structures is the modulation of cholinergic neurotransmission. For instance, N-benzyl-4-piperidinecarboxaldehyde, a related intermediate, is used in the synthesis of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[7] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE increases the levels of ACh in the synaptic cleft, enhancing cholinergic signaling.

The diagram below illustrates the potential mechanism of action of a piperidine-based acetylcholinesterase inhibitor.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and protocols for Benzyl 4-acetylpiperidine-1-carboxylate, along with insights into the biological activities of related compounds, are intended to facilitate further investigation and application of this versatile chemical entity.

References

- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 2. Benzyl 4-acetylpiperidine-1-carboxylate | C15H19NO3 | CID 19065050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 6. chemimpex.com [chemimpex.com]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-Based Scaffolds in Medicinal Chemistry

For centuries, the simple six-membered nitrogen-containing heterocycle, piperidine, has played a pivotal role in the advancement of medicine. From its early discovery in natural alkaloids to its current status as a privileged scaffold in a vast array of synthetic drugs, the journey of piperidine is a testament to the power of chemical intuition and scientific perseverance. This technical guide provides a comprehensive overview of the discovery and history of piperidine- based scaffolds, offering researchers, scientists, and drug development professionals a detailed exploration of their synthesis, structure-activity relationships, and mechanisms of action across various therapeutic areas.

The Dawn of Piperidine: From Pepper to the Laboratory

The story of piperidine begins with the pungent spice, black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated the compound, and independently in 1852, French chemist Auguste Cahours also reported its discovery, naming it after the Latin word for pepper, Piper. Both chemists obtained piperidine by reacting piperine, the alkaloid responsible for the spiciness of black pepper, with nitric acid.[1]

Initially, the exploration of piperidine was driven by the desire to understand the structure and activity of naturally occurring alkaloids. Many of these complex molecules, such as the potent analgesic morphine and the anticholinergic atropine, were found to contain the piperidine ring as a core structural element. This realization sparked the interest of medicinal chemists, who began to investigate the pharmacological potential of this versatile scaffold.

The industrial production of piperidine was later made possible through the hydrogenation of pyridine, a process that remains a primary method of synthesis today.[1] This accessibility paved the way for the systematic exploration of piperidine derivatives and their potential as therapeutic agents.

The Rise of Piperidine-Based Drugs: A Historical Perspective

The 20th century witnessed the emergence of numerous blockbuster drugs built upon the piperidine scaffold. These compounds have had a profound impact on the treatment of a wide range of diseases, from mental health disorders to cardiovascular conditions and infectious diseases.

Taming the Mind: The Antipsychotic Revolution

The development of antipsychotic medications is a significant chapter in the history of piperidine-based drugs. The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia, but its use was associated with significant motor side effects. This led to the search for "atypical" antipsychotics with a better safety profile.

Haloperidol , a butyrophenone derivative containing a piperidine ring, was synthesized in the late 1950s and became a widely used typical antipsychotic. While effective in treating the positive symptoms of schizophrenia, it still carried a risk of extrapyramidal symptoms.

A major breakthrough came with the development of Risperidone by Janssen Pharmaceuticals in the 1980s.[1] Approved by the FDA in 1993, risperidone was one of the first atypical antipsychotics to gain widespread use.[2] Its unique pharmacological profile, acting on both dopamine D2 and serotonin 5-HT2A receptors, resulted in a lower incidence of motor side effects compared to older drugs.[3][4] The development of risperidone marked a significant advancement in the management of schizophrenia and other psychotic disorders.

The Unexpected Discovery: Minoxidil and Hair Growth

The story of Minoxidil is a classic example of serendipity in drug discovery. Initially developed by the Upjohn Company in the late 1950s as an oral medication for high blood pressure, researchers observed an unexpected side effect in clinical trials: hair growth.[5][6] This led to the investigation of a topical formulation of minoxidil for the treatment of androgenetic alopecia (male and female pattern baldness).[7][8] In 1988, the FDA approved a 2% topical solution of minoxidil, making it the first medication approved for hair regrowth.[5]

Potent Pain Relief: The Fentanyl Family

The quest for potent and fast-acting analgesics led to the synthesis of Fentanyl by Paul Janssen in 1960.[9] This synthetic opioid, a member of the phenylpiperidine class, is estimated to be 50 to 100 times more potent than morphine.[10] Its rapid onset and short duration of action made it a valuable tool in anesthesia and for the management of severe pain.[9] The development of fentanyl spurred the creation of a whole class of related analgesics, known as fentanyl analogs, each with unique potency and pharmacokinetic profiles.

Quantitative Insights: Structure-Activity Relationships

The therapeutic success of piperidine-based drugs is a direct result of extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the piperidine scaffold and observing the effects on biological activity, medicinal chemists have been able to optimize potency, selectivity, and pharmacokinetic properties.

Piperidine-Based Opioid Analgesics

The 4-anilinopiperidine scaffold of fentanyl has been a rich area for SAR exploration. Modifications at various positions on the piperidine and aniline rings have profound effects on mu-opioid receptor (MOR) binding affinity and analgesic potency.

| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Anilide N-acyl group) | MOR Ki (nM) | Relative Potency (Morphine = 1) |

| Fentanyl | Phenethyl | H | Propanoyl | 0.38 | ~100 |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | Propanoyl | 1.1 | ~20-30 |

| Sufentanil | 2-(2-thienyl)ethyl | H | Propanoyl | 0.02 | ~500-1000 |

| Remifentanil | Methyl propanoate-ethyl | H | Propanoyl | 1.06 | ~100-200 |

| Carfentanil | Phenethyl | H | Methoxycarbonyl | 0.034 | ~10,000 |

Data compiled from various sources. Ki values and relative potencies can vary depending on the assay conditions.

Piperidine-Based Atypical Antipsychotics

For atypical antipsychotics like risperidone, the balance of affinity for dopamine D2 and serotonin 5-HT2A receptors is crucial for their therapeutic effect and reduced side-effect profile. SAR studies have focused on modifying the piperidine and benzisoxazole moieties to fine-tune this receptor activity.

| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | D2/5-HT2A Ratio |

| Risperidone | 3.13 | 0.16 | 19.6 |

| Paliperidone (9-hydroxyrisperidone) | 4.8 | 0.28 | 17.1 |

| Haloperidol | 1.5 | 37 | 0.04 |

| Olanzapine | 11 | 4 | 2.75 |

Data compiled from various sources. Ki values can vary depending on the assay conditions.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of piperidine-based drugs are mediated through their interaction with specific biological targets, primarily G-protein coupled receptors (GPCRs) and enzymes. Understanding the downstream signaling pathways is essential for rational drug design and for predicting potential side effects.

Mu-Opioid Receptor Signaling

Fentanyl and its analogs exert their analgesic effects by acting as agonists at the mu-opioid receptor (MOR), a Gi/o-coupled GPCR.

References

- 1. innoprot.com [innoprot.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Protected Piperidine Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory and practice of utilizing N-protected piperidine derivatives in modern organic synthesis. The piperidine moiety is a crucial scaffold in a vast array of pharmaceuticals and natural products. The strategic use of nitrogen-protecting groups is paramount for the successful synthesis of complex molecules containing this heterocyclic system. This document details the selection, installation, and cleavage of the most common N-protecting groups for piperidine: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction to N-Protected Piperidine Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in many biologically active molecules, including a large number of approved drugs. Its conformational flexibility allows it to present substituents in well-defined spatial orientations, making it an ideal scaffold for interacting with biological targets. In multi-step syntheses, the nucleophilicity and basicity of the piperidine nitrogen can interfere with desired chemical transformations elsewhere in the molecule. Therefore, the temporary protection of this nitrogen atom is a critical strategy.

N-protected piperidine derivatives offer controlled reactivity, allowing for selective functionalization at other positions of the piperidine ring or on other parts of the molecule. The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease of its removal under conditions that will not affect other sensitive functional groups.

Comparison of Common N-Protecting Groups for Piperidine

The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route. The most widely used protecting groups for the piperidine nitrogen are Boc, Cbz, and Fmoc. Their properties and applications are summarized in the table below.

| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Structure |

|

|

|

| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Protection Conditions | Basic (e.g., NaHCO₃, Et₃N, NaOH) or neutral | Basic (e.g., NaHCO₃, Na₂CO₃) | Basic (e.g., NaHCO₃, Na₂CO₃) |

| Deprotection Conditions | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C), or strong acid (HBr/AcOH) | Base (e.g., 20% piperidine in DMF) |

| Advantages | Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions. | Stable to acidic and basic conditions.[1] Removable under neutral conditions (hydrogenolysis).[1] | Cleaved under very mild basic conditions.[2] Orthogonal to acid-labile (e.g., Boc) and hydrogenolytically-cleavable (e.g., Cbz) groups.[2] |

| Disadvantages | Requires strong acidic conditions for removal, which may not be compatible with other acid-sensitive functional groups. | Incompatible with catalytic hydrogenation if other reducible groups (e.g., alkenes, alkynes, nitro groups) are present. | Labile to primary and secondary amines. The dibenzofulvene byproduct can form adducts with the deprotected amine. |

| Typical Yield (Protection) | >90% | >90% | >90% |

| Typical Yield (Deprotection) | >95% | >90% | >95% |

Experimental Protocols

N-Protection of Piperidine

Protocol 1: Synthesis of tert-Butyl Piperidine-1-carboxylate (N-Boc-piperidine)

-

Objective: To protect the nitrogen of piperidine with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve piperidine (1.0 equiv.) in dichloromethane.

-

Add an aqueous solution of sodium hydroxide (1.1 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dichloromethane to the vigorously stirred biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-piperidine as a colorless oil.

-

-

Expected Yield: >95%

Protocol 2: Synthesis of Benzyl Piperidine-1-carboxylate (N-Cbz-piperidine)

-

Objective: To protect the nitrogen of piperidine with a benzyloxycarbonyl (Cbz) group.

-

Materials:

-

Piperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve piperidine (1.0 equiv.) and sodium carbonate (1.5 equiv.) in a mixture of dichloromethane and water.

-

Cool the mixture to 0 °C.

-

Add benzyl chloroformate (1.1 equiv.) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate under reduced pressure.

-

Purify by flash column chromatography (silica gel, ethyl acetate/hexanes) to give N-Cbz-piperidine as a colorless oil.

-

-

Expected Yield: >90%

Protocol 3: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate (A Cbz-protected piperidine derivative)

-

Objective: To synthesize a Cbz-protected piperidine derivative from piperidine-4-carboxylic acid.[3]

-

Materials:

-

Piperidine-4-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Dilute HCl solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of piperidine-4-carboxylic acid (25 g) in THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).[3]

-

Cool the mixture to 0°C and add Cbz chloride (38.9 mL) dropwise.[3]

-

Stir the reaction mixture at room temperature for 5 hours (monitored by TLC).[3]

-

After completion, distill off the organic solvent. Take up the residue in water (200 mL) and wash with ethyl acetate (2x150 mL).[3]

-

Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.[3]

-

Dry the organic phase (Na₂SO₄) and concentrate under vacuum to yield 1-(benzyloxyformyl)piperidine-4-carboxylic acid.[3]

-

-

Yield: 48.5 g (96%)[3]

Deprotection of N-Protected Piperidines

Protocol 4: Deprotection of N-Boc-piperidine using Trifluoroacetic Acid (TFA)

-

Objective: To remove the Boc protecting group from a piperidine nitrogen.

-

Materials:

-

N-Boc-piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

-

-

Expected Yield: >95%

Protocol 5: Deprotection of N-Cbz-piperidine by Catalytic Hydrogenolysis

-

Objective: To remove the Cbz protecting group from a piperidine nitrogen.

-

Materials:

-

N-Cbz-piperidine derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

-

-

Procedure:

-

Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.

-

Carefully add 10% Pd/C (5-10 wt%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-16 hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate in vacuo to yield the deprotected piperidine.

-

-

Expected Yield: >90%

Protocol 6: Deprotection of N-Fmoc-piperidine using Piperidine

-

Objective: To remove the Fmoc protecting group from a piperidine nitrogen.

-

Materials:

-

N-Fmoc-piperidine derivative

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the N-Fmoc protected piperidine (1.0 equiv.) in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and excess piperidine.

-

To the residue, add cold diethyl ether to precipitate the deprotected piperidine. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Expected Yield: >95%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the protection and deprotection of a piperidine nitrogen using Boc, Cbz, and Fmoc protecting groups.

Boc Protection and Deprotection Workflow

References

- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

Benzyl 4-acetylpiperidine-1-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and physicochemical properties of Benzyl 4-acetylpiperidine-1-carboxylate. The following sections detail crucial data for laboratory and research applications, including experimental protocols and potential biological significance.

Chemical and Physical Properties

Benzyl 4-acetylpiperidine-1-carboxylate is a piperidine derivative with a molecular formula of C15H19NO3.[1] While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data from structurally similar compounds and computational models.

Table 1: Physicochemical Properties of Benzyl 4-acetylpiperidine-1-carboxylate and Related Compounds

| Property | Benzyl 4-acetylpiperidine-1-carboxylate | 1-Benzyl-4-piperidone | Ethyl 1-benzylpiperidine-4-carboxylate |

| Molecular Formula | C15H19NO3[1] | C12H15NO | C15H21NO2 |

| Molecular Weight | 261.32 g/mol [1] | 189.26 g/mol | 247.33 g/mol |

| CAS Number | 160809-34-7[1] | 3612-20-2[2] | 24228-40-8 |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | Light yellow liquid[2] | Not specified |

| Boiling Point | Not available | 133 - 135 °C @ 7 mmHg[2] | Not available |

| Flash Point | Not available | 71 °C / 159.8 °F[2] | Not available |

| Solubility | Not explicitly stated | Insoluble in water | Not specified |

| Density | Not available | 1.060 g/cm³[2] | Not available |

Safety and Handling

Hazard Identification

Based on analogous compounds, Benzyl 4-acetylpiperidine-1-carboxylate should be considered hazardous. Potential hazards include:

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Benzyl 4-acetylpiperidine-1-carboxylate:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

While a specific, validated protocol for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar compounds. The following is a proposed experimental protocol.

Proposed Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate

This proposed synthesis involves the acylation of a piperidine derivative.

Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.

Methodology:

-

Reaction Setup: To a solution of 4-acetylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 equivalents). Cool the mixture to 0°C in an ice bath.

-

Addition of Reagent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzyl 4-acetylpiperidine-1-carboxylate.

Analytical Characterization

The structure and purity of the synthesized Benzyl 4-acetylpiperidine-1-carboxylate can be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂), piperidine ring protons, and the acetyl group methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (ester and ketone), aromatic carbons, benzylic carbon, piperidine ring carbons, and the acetyl methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carbamate (around 1700 cm⁻¹) and the ketone (around 1715 cm⁻¹), as well as C-H and C-N stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (261.32 g/mol ) and characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

While there is no direct evidence of Benzyl 4-acetylpiperidine-1-carboxylate's involvement in specific signaling pathways, the piperidine scaffold is a common motif in many biologically active compounds. Notably, several 1-benzylpiperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity.[4] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.

Proposed Mechanism of Action as an Acetylcholinesterase Inhibitor:

Caption: Proposed inhibition of acetylcholinesterase by Benzyl 4-acetylpiperidine-1-carboxylate.

This proposed mechanism suggests that Benzyl 4-acetylpiperidine-1-carboxylate could potentially act as an inhibitor of acetylcholinesterase, thereby modulating cholinergic neurotransmission. This hypothesis is based on the known activities of structurally related compounds and requires experimental validation.

Conclusion

Benzyl 4-acetylpiperidine-1-carboxylate is a compound of interest for researchers in medicinal chemistry and drug development. While specific safety and toxicological data are limited, a conservative approach to handling, based on data from similar compounds, is essential. The proposed synthetic and analytical protocols provide a framework for its preparation and characterization in a laboratory setting. Further research is warranted to elucidate its biological activities and potential therapeutic applications, particularly its interaction with key enzymes in neuronal signaling pathways.

References

- 1. Benzyl 4-acetylpiperidine-1-carboxylate | C15H19NO3 | CID 19065050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the secondary amine of 4-acetylpiperidine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate. This protocol offers a robust and reliable method for obtaining the target compound in high purity. Detailed experimental procedures, tabulated data, and visualizations of the reaction pathway and experimental workflow are provided to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Benzyl 4-acetylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of enzyme inhibitors and other biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the acetyl group at the 4-position provides a handle for further chemical modifications. The benzyloxycarbonyl (Cbz) protecting group is widely used for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This application note outlines a standard and efficient procedure for the N-benzyloxycarbonylation of 4-acetylpiperidine.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Chemical reaction for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.

Experimental Protocol

This protocol is based on established methods for the N-benzyloxycarbonylation of amines.

Materials:

-

4-Acetylpiperidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Preparation of 4-Acetylpiperidine Free Base: In a round-bottom flask, dissolve 4-acetylpiperidine hydrochloride (1.0 eq) in deionized water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~ 8-9). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-acetylpiperidine as a free base.

-

N-Benzyloxycarbonylation:

-

Dissolve the freshly prepared 4-acetylpiperidine (1.0 eq) in a 2:1 mixture of THF and deionized water.

-

Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-20 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete (monitored by TLC), dilute the mixture with deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Benzyl 4-acetylpiperidine-1-carboxylate as a pure product.

-

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Acetylpiperidine | C₇H₁₃NO | 127.18 | Reactant |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Reactant |

| Benzyl 4-acetylpiperidine-1-carboxylate | C₁₅H₁₉NO₃ | 261.32 | Product |

Table 2: Typical Reaction Parameters and Results

| Parameter | Value |

| Molar Ratio (4-Acetylpiperidine:Cbz-Cl:NaHCO₃) | 1 : 1.5 : 2 |

| Solvent | THF / Water (2:1) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 20 hours |

| Typical Yield | 85 - 95% |

| Physical Appearance | White powder or colorless oil |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.

Caption: Workflow for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H), 5.14 (s, 2H, -OCH₂Ph), 4.15 (br d, 2H, piperidine-H₂ₑ), 2.90 (br t, 2H, piperidine-H₂ₐ), 2.50 (m, 1H, piperidine-H₄), 2.15 (s, 3H, -COCH₃), 1.85 (m, 2H, piperidine-H₃ₑ), 1.60 (m, 2H, piperidine-H₃ₐ).

-

¹³C NMR (CDCl₃, 101 MHz): δ 209.5 (C=O, acetyl), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.2 (-OCH₂Ph), 48.0 (piperidine-C₄), 43.5 (piperidine-C₂, C₆), 28.5 (piperidine-C₃, C₅), 28.0 (-CH₃).

-

Mass Spectrometry (ESI+): m/z 262.14 [M+H]⁺, 284.12 [M+Na]⁺.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Benzyl chloroformate is corrosive and lachrymatory. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion